molecular formula C18H17N3O4 B11486731 Methyl 2'-amino-3'-cyano-1-ethyl-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Methyl 2'-amino-3'-cyano-1-ethyl-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Cat. No.: B11486731
M. Wt: 339.3 g/mol
InChI Key: WWBCUMWSJMEGCH-UHFFFAOYSA-N
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Description

Methyl 2’-amino-3’-cyano-1-ethyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-amino-3’-cyano-1-ethyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate typically involves a multi-step process. One common method includes the reaction of indole derivatives with cyanoacetic acid derivatives under basic conditions, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as potassium carbonate and solvents like ethanol or dimethyl sulfoxide. The temperature and reaction time are crucial parameters that need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the compound meets the required quality standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-amino-3’-cyano-1-ethyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like amines or thiols replace the cyano group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amino alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Methyl 2’-amino-3’-cyano-1-ethyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 2’-amino-3’-cyano-1-ethyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2’-amino-3’-cyano-1-ethyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate: shares similarities with other spiro compounds, such as spirooxindoles and spiroindolines.

Uniqueness

    Structural Uniqueness: The presence of both indole and pyran rings connected through a spiro linkage makes this compound unique.

    Functional Groups: The combination of amino, cyano, and ester groups provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

methyl 6'-amino-5'-cyano-1-ethyl-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C18H17N3O4/c1-4-21-13-8-6-5-7-11(13)18(17(21)23)12(9-19)15(20)25-10(2)14(18)16(22)24-3/h5-8H,4,20H2,1-3H3

InChI Key

WWBCUMWSJMEGCH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)C)N)C#N

Origin of Product

United States

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